[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
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Overview
Description
[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both dimethylamino and methoxyphenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(dimethylamino)aniline with an appropriate acylating agent to form the intermediate [4-(dimethylamino)anilino]-2-oxoethyl acetate. This intermediate is then reacted with 2-(2-methoxyphenyl)acetic acid under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Acylation: Reacting 4-(dimethylamino)aniline with an acylating agent.
Esterification: Combining the intermediate with 2-(2-methoxyphenyl)acetic acid.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, such as those involved in cancer or neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(Dimethylamino)anilino]-2-oxoethyl acetate
- 2-(2-Methoxyphenyl)acetic acid
- 4-(Dimethylamino)aniline
Uniqueness
Compared to similar compounds, [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate stands out due to its combined structural features. The presence of both dimethylamino and methoxyphenyl groups provides unique reactivity and potential for diverse applications. This compound’s ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Biological Activity
The compound [2-[4-(dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : Not specified in the provided sources.
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. For instance, related anilinoquinazoline derivatives have demonstrated significant apoptosis induction in various cancer cell lines, suggesting potential for this compound as an anticancer agent .
- Inhibition of Tumor Growth : Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with critical signaling pathways such as VEGFR and PPARγ, which are involved in cancer cell proliferation and survival .
- Antimicrobial Activity : There is evidence that related compounds exhibit antibacterial and antifungal properties, which may extend to this compound. The structure suggests potential interactions with microbial targets, although specific data on this compound is limited .
Anticancer Activity
A study focusing on structurally similar compounds found that they possess significant anticancer properties, with one derivative showing an EC50 of 2 nM in inducing apoptosis in breast cancer cells . This indicates a strong potential for this compound to be developed as a therapeutic agent against various cancers.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that modifications to the aniline or methoxy groups can significantly enhance biological activity. For example, substituents that increase lipophilicity or alter electronic properties often lead to improved efficacy against cancer cell lines .
Table: Comparative Biological Activities of Related Compounds
Properties
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21(2)16-10-8-15(9-11-16)20-18(22)13-25-19(23)12-14-6-4-5-7-17(14)24-3/h4-11H,12-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHXLJBJKDXSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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